4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine
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Overview
Description
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenyl-tetrazole moiety
Preparation Methods
The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Synthesis of the Nitro-Substituted Phenyl Ring: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The phenyl-tetrazole and nitrophenyl intermediates are then coupled using a sulfanyl linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.
Chemical Reactions Analysis
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the tetrazole ring.
Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diol.
Scientific Research Applications
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design for targeting enzymes and receptors.
Material Science: The nitrophenyl and tetrazole groups impart unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors and explosives.
Biological Studies: The compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The tetrazole moiety can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzymes such as proteases and kinases.
Receptor Binding: The phenyl-tetrazole group can interact with receptor sites through hydrogen bonding and π-π stacking interactions, modulating receptor activity.
Electron Transfer: The nitrophenyl group can participate in redox reactions, facilitating electron transfer processes in biological and chemical systems.
Comparison with Similar Compounds
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine can be compared with similar compounds such as:
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}piperidine: This compound features a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}aniline: The aniline derivative lacks the morpholine ring, potentially affecting its solubility and reactivity.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}benzene: This simpler compound lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a morpholine ring, nitrophenyl group, and phenyl-tetrazole moiety, which together impart a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYAMJVFQJEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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